

2-Amino-4-morpholinobutanoic Acid: Structural Properties & Synthetic Pathways

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Compound of Interest

Compound Name:	2-Amino-4-morpholinobutanoic acid
CAS No.:	854893-19-9
Cat. No.:	B600902

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Introduction & Chemical Identity

2-Amino-4-morpholinobutanoic acid (also known as 4-morpholino-2-aminobutyric acid) is a non-proteinogenic amino acid characterized by a butyric acid backbone, an

-amino group, and a morpholine ring substituted at the -position (C4).

This molecule serves as a specialized chiral building block in the synthesis of peptidomimetics and pharmacokinetic enhancers. It is most notably recognized as a key intermediate in the manufacturing of Cobicistat (a potent CYP3A inhibitor used to boost the efficacy of HIV antiretrovirals) and in the development of NPR-B (Natriuretic Peptide Receptor B) agonists for cardiovascular and ocular therapies.

Chemical Profile

Property	Detail
IUPAC Name	2-Amino-4-(morpholin-4-yl)butanoic acid
Common Synonyms	4-Morpholino-2-aminobutyric acid; Amba; AR-385-017 (racemate code)
Molecular Formula	C H N O
Molecular Weight	188.22 g/mol (Free base)
Stereochemistry	Available as (S)-enantiomer (active pharmaceutical ingredient precursor) and Racemate
Physical State	Hygroscopic solid (typically supplied as HCl or Dihydrochloride salt)
Solubility	Highly soluble in water (>50 mg/mL); Sparingly soluble in ethanol; Insoluble in non-polar organic solvents
Acidity (pKa)	-COOH: ~2.1 Morpholine N: ~8.4 -NH : ~9.6
Isoelectric Point (pI)	~9.0 (Estimated due to two basic nitrogen centers)

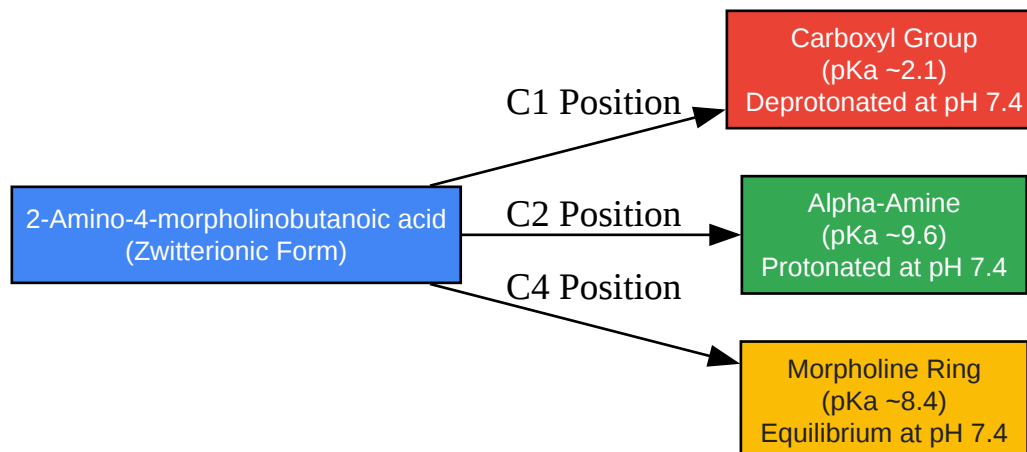
Structural Analysis & Stereochemistry

The molecule features two basic nitrogen centers, creating a complex ionization profile. At physiological pH (7.4), the molecule exists predominantly as a cationic zwitterion:

- The carboxylic acid is deprotonated (COO⁻).
- The α-amino is protonated (NH⁺).
- The morpholine nitrogen is largely protonated (NH⁺), depending on the exact local environment, rendering the molecule net positive.

This cationic nature influences its transport and binding properties, making it an effective mimic for lysine or arginine residues in peptide drug design, but with the added lipophilicity and conformational constraint of the morpholine ring.

Diagram 1: Chemical Structure & Ionization States



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Caption: Functional group breakdown showing ionization states relevant to physiological conditions.

Synthesis & Manufacturing Methodologies

The synthesis of (S)-**2-amino-4-morpholinobutanoic acid** presents a challenge due to the need for strict stereochemical control. While biocatalytic routes are currently under research (e.g., using engineered transaminases or imine reductases), the industry standard relies on Chemical Synthesis from the Chiral Pool.

Method A: The L-Homoserine Route (Stereoselective)

This is the preferred route for generating the (S)-enantiomer with high optical purity (>98% ee).

Reagents:

- Starting Material: N-Boc-L-homoserine tert-butyl ester (or benzyl ester).
- Activation Agent: p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl).
- Nucleophile: Morpholine.
- Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane.

Protocol:

- Activation: Dissolve N-Boc-L-homoserine ester in DCM at 0°C. Add triethylamine (1.5 eq) and MsCl (1.1 eq). Stir for 2 hours to form the mesylate intermediate.
 - Mechanism: Converts the poor leaving group (-OH) into a potent leaving group (-OMs).
- Nucleophilic Substitution: Add excess morpholine (3-5 eq) to the reaction mixture. Heat to reflux (40-50°C) for 6-12 hours.
 - Mechanism: S_N2 displacement of the mesylate by the secondary amine of morpholine.
- Purification: Wash with water/brine to remove excess morpholine. Evaporate solvent to yield the protected intermediate.
- Global Deprotection: Treat with 4M HCl in dioxane or 50% TFA in DCM for 2 hours at room temperature to remove the Boc and ester groups.

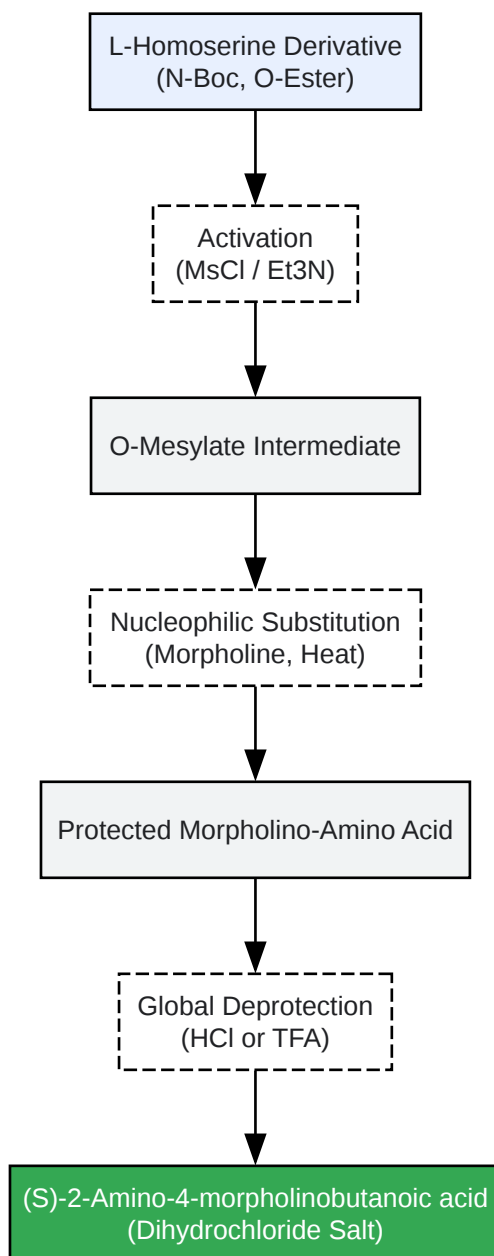
- Isolation: Precipitate the product as the dihydrochloride salt using diethyl ether.

Method B: The Alkylation Route (Racemic)

Used when the racemate is acceptable or for subsequent resolution.

- Alkylation: React Diethyl acetamidomalonate with 4-(2-chloroethyl)morpholine in the presence of sodium ethoxide (NaOEt) in ethanol.
- Hydrolysis & Decarboxylation: Reflux in 6M HCl for 12 hours.
- Result: Yields rac-**2-amino-4-morpholinobutanoic acid**.

Diagram 2: Synthetic Pathway (L-Homoserine Route)



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Caption: Step-by-step stereoselective synthesis starting from the chiral pool (L-Homoserine).

Biological Applications & Drug Development

Cobicistat Manufacturing

This amino acid is a structural scaffold for Cobicistat (GS-9350). Cobicistat acts as a pharmacoenhancer by inhibiting CYP3A enzymes.

- Role: The **2-amino-4-morpholinobutanoic acid** motif (or its reduced amino-alcohol equivalent) provides the specific steric and electronic environment required to bind the heme iron or the hydrophobic pocket of the CYP3A4 enzyme, thereby preventing the metabolism of co-administered drugs like Atazanavir or Darunavir.

NPR-B Agonists

In peptide therapeutics targeting the Natriuretic Peptide Receptor B (NPR-B), this amino acid is used as a non-conventional residue.^{[1][2]}

- Function: It replaces natural basic amino acids (like Lysine or Arginine). The morpholine ring introduces a bulky, semi-rigid cationic group that can improve receptor selectivity and resistance to proteolytic degradation (increasing plasma half-life).

Analytical Characterization

Due to the lack of a strong UV chromophore (no aromatic rings in the core structure), standard HPLC-UV is insufficient.

Recommended Analytical Protocol

Method	Specification
HPLC Detection	CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is required. Alternatively, pre-column derivatization with FMOCCl or OPA allows UV/Fluorescence detection.
Column	C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) due to high polarity.
Mobile Phase	Buffer: 0.1% TFA in Water / Acetonitrile gradient.
Mass Spectrometry	ESI-MS (Positive Mode). Look for [M+H] peak at 189.2 m/z.
NMR (H)	Characteristic morpholine peaks: Multiplets at 3.0–4.0 ppm. -proton: Triplet/Multiplet at 3.5–4.0 ppm.

Safety & Handling (MSDS Summary)

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Handling: Wear gloves and safety glasses. Avoid dust formation. The hydrochloride salt is acidic; avoid contact with strong bases.

References

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